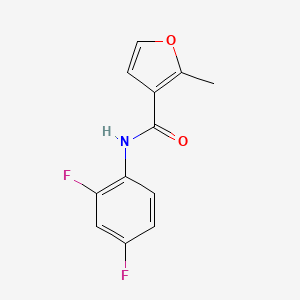
N-(2,4-difluorophenyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-methyl-3-furamide, also known as DFP-10825, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. It belongs to the class of furan derivatives and has been found to possess potent pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-difluorophenyl)-2-methyl-3-furamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, pain, and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to possess potent biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce the activity of MMPs and inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to possess analgesic properties by reducing pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been found to possess potent pharmacological properties, making it an ideal candidate for drug development. However, there are also some limitations to its use in lab experiments. It has been found to possess low solubility in water, which can limit its bioavailability. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2,4-difluorophenyl)-2-methyl-3-furamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of chronic pain conditions. Another direction is to explore its potential use in the treatment of cancer and its mechanism of action in inhibiting tumor growth. Additionally, further research can be conducted to improve its bioavailability and pharmacokinetic properties to enhance its effectiveness in vivo.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-2-methyl-3-furamide involves the reaction of 2,4-difluoroaniline with 2-methyl-3-furoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent. The reaction mixture is then stirred at room temperature for a specific time, and the resulting product is purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess potent anti-inflammatory, analgesic, and antitumor properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-7-9(4-5-17-7)12(16)15-11-3-2-8(13)6-10(11)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXACCUUHPOIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)
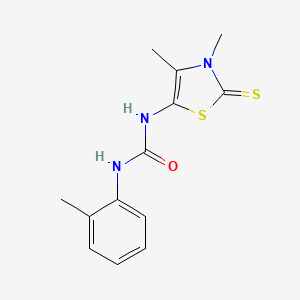


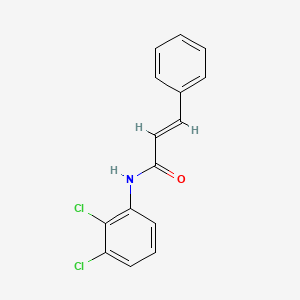
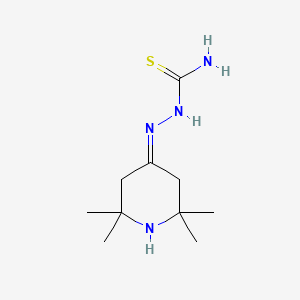

![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
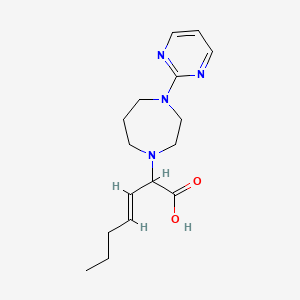
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)